molecular formula C18H20N2O2S2 B11451325 Methyl 2-{[(4-methylphenyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[(4-methylphenyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11451325
M. Wt: 360.5 g/mol
InChI Key: KKYFPPJAWFYSHA-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-methylphenyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a methyl ester and a carbamothioyl group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-methylphenyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Carbamothioyl Group: This step involves the reaction of the benzothiophene derivative with 4-methylphenyl isothiocyanate under controlled conditions to introduce the carbamothioyl group.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamothioyl group, converting it to corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, Methyl 2-{[(4-methylphenyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are explored in medicinal chemistry. Its ability to interact with biological targets suggests it could be developed into pharmaceuticals for treating various diseases.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-methylphenyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The benzothiophene core may interact with cellular receptors or ion channels, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2-phenylethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 6-methyl-2-{[(4-morpholinylcarbonyl)phenyl]carbamothioyl}amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Compared to similar compounds, Methyl 2-{[(4-methylphenyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

Molecular Formula

C18H20N2O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

methyl 2-[(4-methylphenyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H20N2O2S2/c1-11-7-9-12(10-8-11)19-18(23)20-16-15(17(21)22-2)13-5-3-4-6-14(13)24-16/h7-10H,3-6H2,1-2H3,(H2,19,20,23)

InChI Key

KKYFPPJAWFYSHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=C(C3=C(S2)CCCC3)C(=O)OC

Origin of Product

United States

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